![molecular formula C25H24N4O4S B5559942 4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)

4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives generally involves the cyclization of thiosemicarbazides or their derivatives. For compounds similar to the one , a typical synthetic route might involve the condensation of appropriate benzaldehyde derivatives with thiosemicarbazide, followed by cyclization under alkaline conditions to form the triazole ring. This process may involve multiple steps, including esterification, hydrazinolysis, and alkylation, to introduce various substituents onto the triazole core.

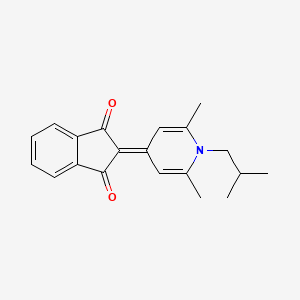

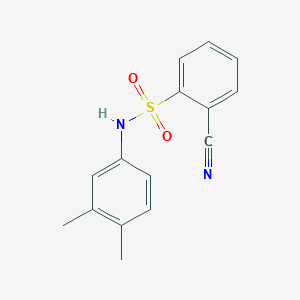

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the target compound, can be elucidated through techniques such as X-ray diffraction and spectroscopic methods (FT-IR, NMR). These compounds often exhibit planarity in the triazole ring, with various degrees of dihedral angles between the triazole and attached phenyl rings, affecting their molecular conformations and potentially their biological activities.

Chemical Reactions and Properties

Triazole compounds are known for their versatile reactivity, participating in various chemical reactions such as alkylation, amino(hydroxy)methylation, and cyanoethylation. The presence of a thiol group in the molecule opens up further avenues for chemical modifications, such as S-alkylation, to yield new derivatives with potentially varied biological activities.

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystallinity, can significantly impact their chemical handling and applicability in further reactions or as potential drug candidates. These properties are influenced by the nature and position of substituents on the triazole ring and the overall molecular structure.

Chemical Properties Analysis

The chemical properties of triazole derivatives are characterized by their stability, reactivity, and potential biological activities. The electron-donating and withdrawing effects of the substituents (benzyloxy, methoxy groups) can influence the electron density of the triazole ring, affecting its reactivity towards nucleophiles and electrophiles. Additionally, the presence of a thiol group adds to the nucleophilic character of the molecule, enabling further chemical transformations.

- Synthesis, spectral, and structural analysis of triazole derivatives: (Șahin et al., 2011).

- Anticancer evaluation and synthesis of triazole compounds: (Bekircan et al., 2008).

- Synthesis and biological activity prediction of triazole compounds: (Srivastava et al., 2016).

- Synthesis and antioxidant ability of triazole derivatives: (Hussain, 2016).

- Synthesis and biological evaluation of Schiff bases tethered to triazole rings: (Pillai et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Characterization

1,2,4-Triazole derivatives are synthesized through various chemical reactions that yield compounds with potential for further functionalization or application. For instance, the synthesis of Schiff bases containing 1,2,4-triazole and pyrazole rings involves spectroscopic characterization and reactive properties investigations through DFT calculations and molecular dynamics (MD) simulations. Such compounds have shown significant antioxidant and α-glucosidase inhibitory activities, indicating their potential in medicinal chemistry and enzyme inhibition studies (Pillai et al., 2019).

Antimicrobial and Antifungal Activities

New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, novel series of Schiff bases based on the 1,2,4-triazole scaffold have shown promising antifungal activity against Candida albicans, further supporting the role of these compounds in addressing fungal infections (Moorthy et al., 2017).

Antioxidant Properties

1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol have been synthesized and characterized, with some compounds exhibiting significant free-radical scavenging ability. This suggests their potential application in oxidative stress-related research and as antioxidants in various industrial applications (Hussain, 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4S/c1-30-20-12-10-19(14-23(20)32-3)24-27-28-25(34)29(24)26-15-18-9-11-21(22(13-18)31-2)33-16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,28,34)/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTYGCZHFPXYMH-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559887.png)

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)

![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)

![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)

![ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)